(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone

Description

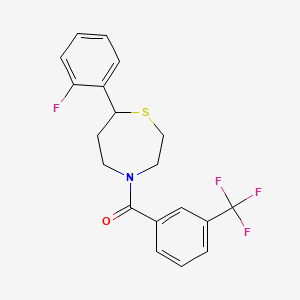

This compound is a methanone derivative featuring a 1,4-thiazepane core—a seven-membered heterocyclic ring containing sulfur and nitrogen atoms—substituted at position 7 with a 2-fluorophenyl group. The ketone moiety is linked to a 3-(trifluoromethyl)phenyl substituent, introducing strong electron-withdrawing properties via the trifluoromethyl (-CF₃) group.

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4NOS/c20-16-7-2-1-6-15(16)17-8-9-24(10-11-26-17)18(25)13-4-3-5-14(12-13)19(21,22)23/h1-7,12,17H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHCAFZMIQGNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a novel heterocyclic compound with potential therapeutic applications. Its unique structure, featuring a thiazepane ring and a trifluoromethyl group, suggests diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H17F2N2O2S

- Molecular Weight : 364.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Protein Kinases : It has been shown to inhibit specific protein kinases involved in signal transduction pathways, potentially disrupting cellular proliferation and survival mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes that play crucial roles in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties:

- In vitro Studies : Tests against various bacterial strains demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed a dose-dependent cytotoxic effect, with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 28 |

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

- Cytokine Inhibition : It was found to reduce the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of the compound against multi-drug resistant strains. The results highlighted its potential as a new therapeutic agent in treating resistant infections. -

Case Study on Anticancer Activity :

An investigation in Cancer Research demonstrated that the compound induced apoptosis in cancer cells via activation of caspase pathways, suggesting its role as a promising anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following structurally related compounds provide insights into key differences and similarities:

| Compound Name | Core Structure | Key Substituents | Functional Groups/Properties |

|---|---|---|---|

| (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone (Target) | 1,4-Thiazepane | 2-Fluorophenyl, 3-(trifluoromethyl)phenyl | -CF₃ (electron-withdrawing), fluorine |

| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 1,4-Benzothiazine | 4-Ethylphenyl, 3-methylphenyl | Sulfone (-SO₂), fluorine, ethyl group |

| (3-Fluoro-4-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | 1,4-Thiazepane | 3-Fluoro-4-methoxyphenyl, phenyl | Methoxy (-OCH₃), fluorine |

Core Heterocycle :

- The target compound and the 3-fluoro-4-methoxyphenyl analog () share the 1,4-thiazepane ring, which offers conformational flexibility due to its seven-membered structure. In contrast, the benzothiazine derivative () incorporates a fused benzene ring and a sulfone group (-SO₂), increasing rigidity and polarity .

Q & A

How can researchers optimize the multi-step synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone to improve yield and purity?

Methodological Answer:

- Stepwise Optimization : Begin with precursor synthesis, such as fluorinated phenyl intermediates, using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .

- Reaction Conditions : Control temperature (e.g., 473 K for cyclization in methanol with HCl ), solvent polarity (e.g., ethanol for solubility vs. dichloromethane for selectivity), and reaction time (e.g., 4–10 hours for ring closure) .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (95% ethanol) to isolate high-purity products .

- Analytical Validation : Use HPLC-MS and NMR to confirm intermediate purity before proceeding to subsequent steps .

What methodologies are employed to establish structure-activity relationships (SAR) for this compound in modulating biological targets?

Methodological Answer:

- Systematic Substituent Variation : Synthesize derivatives with modifications to the fluorophenyl or trifluoromethyl groups to assess electronic and steric effects on target binding .

- In Vitro Assays : Conduct enzyme inhibition assays (e.g., kinase or protease panels) and cell-based viability tests (e.g., IC50 determination in cancer lines) .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., G-protein-coupled receptors) and validate via mutagenesis studies .

How does the conformational flexibility of the thiazepane ring influence the compound’s biological activity?

Methodological Answer:

- X-ray Crystallography : Resolve the boat/chair conformation of the thiazepane ring, noting dihedral angles (e.g., 34.3°–36.6° twist relative to aromatic planes) and hydrogen-bonding patterns .

- Molecular Dynamics (MD) Simulations : Simulate ring puckering in aqueous vs. lipid environments to correlate flexibility with membrane permeability .

- Bioactivity Correlation : Compare activity of rigid analogs (e.g., fused-ring derivatives) against flexible parent compounds to assess conformational requirements .

How should researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Model Relevance : Validate assays using disease-specific cell lines (e.g., primary neurons for neuroactivity) rather than generic models .

- Standardized Protocols : Adopt NIH/NC3Rs guidelines for in vivo studies, including blinding, randomization, and power calculations .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR binding assays vs. cellular thermal shift assays) .

What strategies are recommended for identifying the primary biological targets of this compound?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 Knockout Screens : Identify genes whose ablation nullifies the compound’s effect in phenotypic assays .

- In Silico Target Prediction : Use SwissTargetPrediction or SEA databases to prioritize targets (e.g., serotonin receptors, cytochrome P450 isoforms) .

What analytical techniques are suitable for characterizing metabolic or chemical degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (H2O2), and photolytic conditions, then analyze via LC-MS/MS .

- Metabolite Profiling : Use hepatocyte incubations with UPLC-QTOF to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Stability Monitoring : Track degradation kinetics under accelerated storage conditions (40°C/75% RH) using NMR or FTIR .

How can computational chemistry tools predict interactions between this compound and its putative protein targets?

Methodological Answer:

- Molecular Docking : Generate ligand-receptor poses using Glide (Schrödinger) or GOLD, focusing on fluorine-mediated hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and identify key residues (e.g., π-stacking with Trp residues) .

- QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ values) with bioactivity .

What role do stereochemical factors play in the synthesis and biological activity of this compound?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and compare activity to racemic mixtures .

- Asymmetric Synthesis : Use Evans auxiliaries or organocatalysts to synthesize specific stereoisomers of the thiazepane ring .

- Crystallographic Analysis : Resolve absolute configuration via anomalous scattering (Cu Kα radiation) in single-crystal studies .

How do fluorine substitutions at specific positions affect the compound’s physicochemical properties and target binding?

Methodological Answer:

- LogP Measurement : Compare partition coefficients (HPLC logP) of 2-fluorophenyl vs. non-fluorinated analogs to quantify lipophilicity .

- Crystallographic Studies : Map fluorine interactions (e.g., C-F⋯H-N hydrogen bonds) in co-crystals with target proteins .

- Thermodynamic Profiling : Use ITC to measure binding entropy/enthalpy changes induced by fluorination .

What considerations are critical when designing in vitro assays to evaluate the compound’s inhibitory potency?

Methodological Answer:

- Buffer Optimization : Use PBS (pH 7.4) with 0.01% Tween-20 to prevent compound aggregation .

- Enzyme Kinetics : Perform Michaelis-Menten analysis under steady-state conditions to distinguish competitive vs. non-competitive inhibition .

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples to normalize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.